molecular formula C14H16N2O5 B596605 Ethyl 4-hydroxy-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 1253790-04-3

Ethyl 4-hydroxy-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No. B596605
M. Wt: 292.291
InChI Key: UPIOHCLYCSXZGP-UHFFFAOYSA-N
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Description

This compound is a derivative of naphthyridine, which is a nitrogen-containing heterocyclic compound. The presence of the ethyl carboxylate, hydroxy, and methoxyethyl groups suggest that it may have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the naphthyridine core, followed by the introduction of the various substituents. This could potentially be achieved through condensation reactions, nucleophilic substitutions, or other organic chemistry reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the naphthyridine ring system, with the various substituents attached at the specified positions. The presence of the carbonyl group in the carboxylate and the polar hydroxy and methoxy groups would likely have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the carboxylate could potentially undergo reactions typical of esters, such as hydrolysis or transesterification. The hydroxy group might be involved in reactions such as oxidation or elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and the ability to form hydrogen bonds might make it more soluble in polar solvents .

Scientific Research Applications

1. Biological Activities of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine compounds, including ethyl 4-hydroxy-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, have been extensively studied for their diverse biological activities. These activities span a broad spectrum, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. The derivatives are also explored for potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Furthermore, these compounds have shown promise in activities such as anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant applications. This wide range of biological properties underscores the significance of 1,8-naphthyridine derivatives in therapeutic and medicinal research, offering insights into their mechanism of action and guiding the synthesis of new derivatives for further biological explorations (Madaan et al., 2015).

2. Chemical Recycling of Polymers

Research has also delved into the chemical recycling of poly(ethylene terephthalate) (PET) and related compounds, highlighting an environmentally friendly approach to managing plastic waste. The recycling process involves hydrolysis in alkaline or acid environments to recover pure monomers such as terephthalic acid, which can then be repolymerized. This process not only addresses the solid-waste problem but also conserves raw petrochemical products and energy, showcasing the environmental benefits of recycling initiatives involving complex organic compounds like ethyl 4-hydroxy-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (Karayannidis & Achilias, 2007).

3. Blood Compatibility Mechanisms

The blood compatibility of polymers, especially poly(2-methoxyethyl acrylate) (PMEA), has been investigated, providing insights into the interaction between blood components and polymer surfaces. The structure of water in hydrated PMEA and its role in blood compatibility were examined, emphasizing the importance of water structure at the blood-polymer interface. This research helps in understanding how polymers like ethyl 4-hydroxy-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate interact with biological systems, contributing to the development of biocompatible materials (Tanaka & Mochizuki, 2010).

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study and development of naphthyridine derivatives is an active area of research, due to their interesting chemical properties and potential biological activity. Future research might focus on exploring the synthesis of new derivatives, studying their properties, and evaluating their biological activity .

properties

IUPAC Name

ethyl 4-hydroxy-1-(2-methoxyethyl)-2-oxo-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-3-21-14(19)10-11(17)9-5-4-6-15-12(9)16(13(10)18)7-8-20-2/h4-6,17H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIOHCLYCSXZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701115746
Record name 1,8-Naphthyridine-3-carboxylic acid, 1,2-dihydro-4-hydroxy-1-(2-methoxyethyl)-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

CAS RN

1253790-04-3
Record name 1,8-Naphthyridine-3-carboxylic acid, 1,2-dihydro-4-hydroxy-1-(2-methoxyethyl)-2-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253790-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-3-carboxylic acid, 1,2-dihydro-4-hydroxy-1-(2-methoxyethyl)-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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